Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-
Description
Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- is a benzyl guanidine derivative featuring a 4-chlorophenyl group and a 4,6-dimethyl-2-pyrimidinyl moiety. This compound exhibits significant inhibitory activity against serine proteases, particularly trypsin-3 and β-tryptase, with sub-nanomolar affinity (KI* = 1 × 10⁻⁴ ± 1 × 10⁻⁵ μM for trypsin-3) . Its mechanism involves reversible covalent inhibition for most proteases but irreversible inhibition for urokinase plasminogen activator (uPA) due to optimal geometry for nucleophilic attack at the active site .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHAWMLUXSUVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4-chlorophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
Biological Activities
Guanidine derivatives have been studied for their potential pharmacological activities. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Some studies suggest that guanidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.
- Anticancer Properties : Research indicates that compounds similar to N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-guanidine may inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways crucial for tumor growth.
- Neurological Effects : There is emerging evidence that guanidine compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Pharmaceutical Development
The compound's unique structure allows it to be a lead candidate in drug discovery programs targeting various diseases, particularly those involving microbial infections and cancer.
Chemical Synthesis
Guanidine derivatives are often used as intermediates in the synthesis of more complex organic molecules. Their reactivity can be harnessed to create novel compounds with desired properties.
Biochemical Studies
Due to its structural features, this guanidine derivative can serve as a tool in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions.
Case Study 1: Antimicrobial Screening
A study conducted on various guanidine derivatives, including N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-guanidine, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as new antimicrobial agents in clinical settings.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Phenyl Guanidine Probes (e.g., Compound 39b)
- Structural Differences : Replaces the benzyl group with a phenyl group and retains the bis(4-chlorophenyl)phosphonate substituent.
- Activity : Demonstrates irreversible inhibition for all proteases except cathepsin G (CatG), where inhibition is unexpectedly reversible (kapp ≈ 20 × 10² M⁻¹s⁻¹ for trypsin-3, β-tryptase, and uPA) .
- Potency : Slightly less potent than the target compound against trypsin-3 (IC50 = 0.05 µM vs. 0.06 µM for CatG in benzyl guanidines) but broader irreversibility .
Bis(4-chlorophenyl)phosphonate Probes (e.g., Compound 36b)
- Structural Differences : Features a bis(4-chlorophenyl)phosphonate warhead instead of the pyrimidinyl group.
- Activity : Exhibits 100-fold higher potency for uPA (kapp = 32 × 10⁴ ± 29 × 10³ M⁻¹s⁻¹) due to optimal phosphonate geometry .
- Selectivity: Lower affinity for thrombin (IC50 > 10 µM) compared to the target compound’s sub-nanomolar trypsin-3 binding .
N-(4-Hydroxyphenylmethyl) Guanidine (CAS 685897-34-1)
Fluorophenyl-Substituted Guanidine (CAS 102739-07-1)
- Structural Differences : Contains a 2-fluorophenylmethoxy group instead of the 4-chlorophenyl group.
- Activity : The electron-withdrawing fluorine atom may enhance binding to proteases, but steric hindrance from the methoxy group could reduce potency relative to the target compound .
Mechanistic and Structural Insights
Role of Substituents
Inhibition Kinetics
| Compound | Protease | IC50 (µM) | kapp (M⁻¹s⁻¹) | Inhibition Type |
|---|---|---|---|---|
| Target Compound | Trypsin-3 | 0.05 ± 0.003 | 61 × 10³ ± 6860 | Reversible |
| Target Compound | uPA | N.D. | 32 × 10⁴ ± 29 × 10³ | Irreversible |
| Phenyl Guanidine (39b) | CatG | 0.06 ± 0.006 | 20 × 10² | Reversible |
| Bis(4-Cl) Probe (36b) | β-Tryptase | N.D. | 61 × 10³ ± 6860 | Reversible |
N.D.: Not determined due to IC50 > 10 µM .
Biological Activity
Guanidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl) (CAS Number: 16018-51-2) is notable for its potential therapeutic applications. This compound features a pyrimidine moiety, which is crucial for its biological interactions.
Molecular Structure and Characteristics:
- Molecular Formula: C13H14ClN5
- Molecular Weight: 275.74 g/mol
- Density: 1.32 g/cm³
- Boiling Point: 470.1 °C at 760 mmHg
- Flash Point: 238.1 °C
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN5 |
| Molecular Weight | 275.74 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 470.1 °C |
| Flash Point | 238.1 °C |
Antitumor Activity
Recent studies have demonstrated that Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl) exhibits significant antitumor properties. In vitro assays revealed that this compound shows promising cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
In one study, the compound exhibited IC50 values of approximately 0.87–12.91 μM against MCF-7 cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .
The antitumor effects of this guanidine derivative are primarily attributed to:
- Induction of Apoptosis: The compound significantly increases caspase activity, indicating the activation of apoptotic pathways.
- Cell Cycle Arrest: It has been shown to induce cell cycle arrest at the G2/M phase, which is critical for halting tumor progression.
Antimicrobial Activity
In addition to its antitumor effects, Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl) has demonstrated antimicrobial properties. Studies indicate that it possesses superior antifungal activity compared to its antibacterial effects, suggesting potential applications in treating fungal infections .
Cytotoxicity and Safety Profile
Preliminary toxicity assessments in animal models have indicated that the compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in Kunming mice . This suggests a promising therapeutic window for further development.
Study on Antitumor Efficacy
A comprehensive study evaluated the efficacy of Guanidine derivatives in various cancer models:
- Objective: To assess the growth inhibition of cancer cells.
- Methodology: In vitro assays were conducted using different concentrations of Guanidine derivatives.
- Results: The compounds demonstrated significant growth inhibition across multiple cell lines, with enhanced selectivity indices compared to conventional treatments.
Comparative Analysis with Other Compounds
A comparative analysis was conducted between Guanidine derivatives and other known anticancer agents:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| Guanidine Derivative | 0.87–12.91 | 1.75–9.46 |
| 5-Fluorouracil | 17.02 | 11.73 |
This table illustrates the superior efficacy of Guanidine derivatives in inhibiting cancer cell proliferation compared to traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dimethyl-2-pyrimidinamine with 4-chlorophenyl isothiocyanate or acyl chloride derivatives under basic conditions (e.g., triethylamine) . Temperature control (80–95°C) and solvent choice (e.g., ethanol or DMF) are critical for minimizing side reactions like over-alkylation. Yields typically range from 60–75%, with purity confirmed via HPLC (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions on the pyrimidine and phenyl rings, mass spectrometry (ESI-MS) for molecular weight validation, and X-ray crystallography to resolve bond angles and torsional strain in the guanidine core . Computational methods (DFT) can predict electron density distribution, highlighting the electron-withdrawing effects of the 4-chloro group and steric hindrance from methyl substituents .
Q. What preliminary assays are recommended to assess its biological activity?
- Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, using fluorescence-based readouts. Cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays can identify IC₅₀ values. Structural analogs show activity in the low micromolar range, suggesting competitive inhibition mechanisms .
Advanced Research Questions
Q. How do substituent modifications (e.g., replacing chloro with fluoro or methoxy groups) alter reactivity and bioactivity?
- Answer : Comparative SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OCH₃) reduce potency due to decreased electrophilicity. For example, replacing 4-Cl with 4-F in analogs increases IC₅₀ against EGFR kinase by 2.5-fold .
Q. What mechanistic insights explain contradictory data in enzyme inhibition studies?
- Answer : Contradictions often arise from off-target effects or pH-dependent solubility. For instance, at pH >7.4, the guanidine group becomes protonated, reducing membrane permeability. Use isothermal titration calorimetry (ITC) to validate binding stoichiometry and kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses in target proteins (e.g., CDK5/p25). ADMET predictors (SwissADME) optimize logP (<3) and polar surface area (<140 Ų) to enhance blood-brain barrier penetration. Substituents like sulfonamide or acetyl groups improve metabolic stability .
Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?
- Answer : Discrepancies in bond lengths (e.g., C-N in guanidine) may arise from crystal packing forces. Validate using synchrotron XRD for high-resolution data (≤0.8 Å) and compare with solid-state NMR to assess dynamic effects. For solution-phase structures, employ NOESY to detect intramolecular hydrogen bonding .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data from cytotoxicity assays?
- Answer : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Outliers are identified via Grubbs’ test (α=0.05) .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours, monitoring degradation via LC-MS. Identify metabolites (e.g., hydrolyzed guanidine or dechlorinated products) and quantify using external calibration curves. Half-life (t₁/₂) <24 hours suggests need for prodrug strategies .
Comparative Analysis Table
| Property | Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- | Analog: 4-Fluoro Substituent | Analog: 4-Methoxy Substituent |
|---|---|---|---|
| LogP | 2.8 | 2.5 | 3.1 |
| IC₅₀ (EGFR kinase, µM) | 12.3 ± 1.2 | 4.9 ± 0.8 | >50 |
| Solubility (mg/mL, PBS) | 0.45 | 0.62 | 0.28 |
| Metabolic Stability (t₁/₂) | 18 hours | 22 hours | 9 hours |
| Data derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
